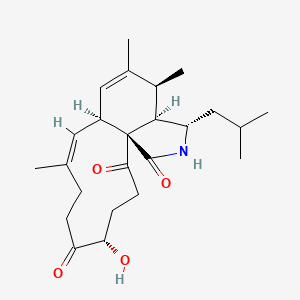

Aspochalasin M

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'Aspochalasin M est un composé naturel appartenant à la famille des cytochalasines, un groupe de métabolites secondaires fongiques. Ces composés sont caractérisés par un cycle isoindole fortement substitué fusionné à un cycle macrocyclique plus grand. L'this compound est connue pour ses activités biologiques, notamment ses effets cytostatiques et cytotoxiques, ce qui en fait un sujet d'intérêt dans divers domaines de la recherche scientifique .

Mécanisme D'action

Aspochalasin M is a member of the cytochalasans, a group of fungal-derived natural products . This article will delve into the mechanism of action, biochemical pathways, pharmacokinetics, and the result of action of this compound.

Target of Action

This compound has shown modest activity against HL-60 cells, a human leukemia cell line . The primary target of this compound is these cancerous cells, where it exhibits cytostatic and cytotoxic effects .

Mode of Action

It is known that cytochalasans, the group to which this compound belongs, often exert their effects through perturbation of the cell cycle . They can cause G2/M arrest and inhibit cytokinesis, disrupting the normal function and division of cells .

Biochemical Pathways

Cytochalasans are synthesized via a hybrid polyketide synthase–non-ribosomal peptide synthetase (PKS–NRPS) biosynthesis pathway . The berberine bridge enzyme-like oxidase AspoA plays a crucial role in this process . It catalyzes an unusual protonation-driven double bond isomerization reaction, acting as a switch to alter the native and nonenzymatic pathways to synthesize aspochalasin family compounds .

Result of Action

This compound’s interaction with its targets leads to cytostatic and cytotoxic effects . It shows modest activity against HL-60 cells, indicating its potential for the research of leukemic disease .

Analyse Biochimique

Biochemical Properties

Aspochalasin M has been found to interact with the epidermal growth factor receptor (EGFR) tyrosine kinase domain . The molecular docking confirmed that this compound potentially bound with the active binding site of EGFR tyrosine kinase domain .

Cellular Effects

This compound has been shown to inhibit the growth of HL-60 cells . It has also been found to have distinctive effects, such as inhibition of cytoplasmic cleavage, resulting in the formation of polynucleate cells, and inhibition of cell movement .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, specifically EGFR . The molecular dynamics simulation analysis revealed that this compound formed a stable complex with EGFR .

Dosage Effects in Animal Models

It’s suggested that this compound could be an excellent drug-like candidate for cancer treatment, and further in vitro and in vivo animal studies are required to validate its anticancer effects .

Transport and Distribution

It’s predicted that this compound shows a higher gastrointestinal absorption with improved bioavailability when administered orally .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : L'Aspochalasin M est généralement isolée d'espèces fongiques telles qu'Aspergillus elegans et Spicaria elegans. Le processus d'isolement implique la fermentation de la culture fongique suivie de l'extraction et de la purification à l'aide de techniques chromatographiques .

Méthodes de Production Industrielle : Actuellement, il n'existe aucune méthode de production industrielle à grande échelle pour l'this compound. Le composé est principalement obtenu par des processus de fermentation à l'échelle du laboratoire. Les chercheurs explorent le potentiel des voies biosynthétiques et du génie génétique pour améliorer les rendements de production .

Analyse Des Réactions Chimiques

Types de Réactions : L'Aspochalasin M subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Ces réactions sont facilitées par la présence de groupes fonctionnels tels que l'hydroxyle, la cétone et les doubles liaisons dans sa structure .

Réactifs et Conditions Communs :

Oxydation : Des agents oxydants courants comme le permanganate de potassium et le trioxyde de chrome peuvent être utilisés pour oxyder l'this compound.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés pour les réactions de réduction.

Substitution : Des réactions de substitution nucléophile peuvent être effectuées à l'aide de réactifs comme le méthylate de sodium et le tert-butylate de potassium

Produits Principaux : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de l'this compound, qui peuvent présenter différentes activités biologiques .

4. Applications de la Recherche Scientifique

L'this compound possède un large éventail d'applications de recherche scientifique en raison de ses activités biologiques :

Biologie : L'this compound est utilisée pour étudier les effets cytostatiques et cytotoxiques sur diverses lignées cellulaires, y compris les cellules cancéreuses

Médecine : Le composé présente un potentiel dans la recherche sur les leucémies et autres cancers en raison de sa capacité à inhiber la prolifération cellulaire

5. Mécanisme d'Action

L'this compound exerce ses effets en interférant avec le cytosquelette d'actine dans les cellules. Elle se lie aux filaments d'actine, perturbant leur polymérisation et conduisant à des effets cytostatiques et cytotoxiques. Ce mécanisme est similaire à celui d'autres cytochalasines, qui ciblent également le cytosquelette d'actine .

Composés Similaires :

- Aspochalasin A

- Aspochalasin B

- Aspochalasin C

- Aspochalasin D

- Aspochalasin J

- Aspochalasin Z

Comparaison : L'this compound est unique parmi ses homologues en raison de ses caractéristiques structurelles et de ses activités biologiques spécifiques. Bien que toutes les aspochalasines partagent un cadre macrocyclique commun, des modifications mineures de leurs structures peuvent entraîner des différences significatives dans leurs activités biologiques. Par exemple, l'this compound possède un groupe hydroxyle distinct en C-18, qui influence sa cytotoxicité par rapport à d'autres aspochalasines .

Applications De Recherche Scientifique

Aspochalasin M has a wide range of scientific research applications due to its biological activities:

Chemistry: It serves as a model compound for studying the chemical behavior of cytochalasins and their derivatives.

Biology: this compound is used to investigate the cytostatic and cytotoxic effects on various cell lines, including cancer cells

Medicine: The compound shows potential in the research of leukemic diseases and other cancers due to its ability to inhibit cell proliferation

Comparaison Avec Des Composés Similaires

- Aspochalasin A

- Aspochalasin B

- Aspochalasin C

- Aspochalasin D

- Aspochalasin J

- Aspochalasin Z

Comparison: Aspochalasin M is unique among its counterparts due to its specific structural features and biological activities. While all aspochalasins share a common macrocyclic framework, minor modifications in their structures can lead to significant differences in their biological activities. For example, this compound has a distinct hydroxyl group at C-18, which influences its cytotoxicity compared to other aspochalasins .

Propriétés

IUPAC Name |

(1S,5S,9Z,11S,14S,15R,16S)-5-hydroxy-9,13,14-trimethyl-16-(2-methylpropyl)-17-azatricyclo[9.7.0.01,15]octadeca-9,12-diene-2,6,18-trione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H35NO4/c1-13(2)10-18-22-16(5)15(4)12-17-11-14(3)6-7-19(26)20(27)8-9-21(28)24(17,22)23(29)25-18/h11-13,16-18,20,22,27H,6-10H2,1-5H3,(H,25,29)/b14-11-/t16-,17+,18+,20+,22+,24-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBCXTRJHTIEBIA-DNJNAQMOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(NC(=O)C23C(C=C(CCC(=O)C(CCC3=O)O)C)C=C1C)CC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]2[C@@H](NC(=O)[C@@]23[C@@H](/C=C(\CCC(=O)[C@H](CCC3=O)O)/C)C=C1C)CC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzenesulfonamide](/img/structure/B2481431.png)

![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-butoxypropan-2-ol dihydrochloride](/img/structure/B2481435.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2481438.png)

![methyl 2-{[4-{[(benzoyloxy)imino]methyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B2481439.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2481443.png)

![N-(4-chlorophenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2481448.png)

![1,3-Dimethyl-8-(3-prop-2-enyloxyphenyl)-1,3,5-trihydroimidazolidino[1,2-h]puri ne-2,4-dione](/img/structure/B2481451.png)

![1-Benzothiophen-2-yl-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]methanone](/img/new.no-structure.jpg)